3-(2,2-Dimethoxyethoxy)phenylboronic acid
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Overview
Description
Scientific Research Applications
Supramolecular Structures and Spontaneous Resolution
Ortho-substituted phenylboronic acids, including derivatives with methoxy groups, play a crucial role in the formation of supramolecular structures. These compounds have been observed to form dimers in the solid state, with their inter-dimer connections varying from those of the parent phenylboronic acid. This variation in molecular packing can lead to spontaneous resolution of enantiomers in certain cases, showcasing the structural diversity and potential for chiral applications of these compounds (Filthaus et al., 2008).
Impact on Structural Properties
The introduction of alkoxy substituents, such as dimethoxy groups, to phenylboronic acids significantly influences their crystal structure and molecular interactions. Through single crystal X-ray diffraction studies, it has been demonstrated that ortho-alkoxyphenylboronic acids and their diortho-alkoxy derivatives exhibit a wide range of intermolecular interactions. This complexity in molecular packing, particularly in disubstituted species, underscores the potential of these compounds in crystal engineering and the design of novel materials with monomeric structures (Cyrański et al., 2012).
Boronic Acid-Functionalized Polymeric Micelles
Phenylboronic acid-functionalized polymeric micelles have been developed for targeted drug delivery to cancer cells. These micelles, synthesized via ring-opening polymerization and subsequent modifications, can form stable solutions and exhibit selective drug uptake in HepG2 cells. This demonstrates the utility of phenylboronic acid derivatives in creating advanced materials for biomedical applications (Zhang et al., 2013).
Applications in Carbohydrate Chemistry
Phenylboronic acids, including derivatives, play a pivotal role in carbohydrate chemistry. They condense with diols to form cyclic esters, facilitating the synthesis of specifically substituted or oxidized sugar derivatives. This unique reactivity makes phenylboronic acids versatile tools in chromatography, electrophoretic separations, and the synthesis of complex carbohydrate compounds (Ferrier, 1972).
Future Directions
Phenylboronic acid derivatives like DMEDPB have potential in various fields. For instance, they can be used in the design of glucose-responsive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Furthermore, they can be used in the development of pH-responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
properties
IUPAC Name |
[3-(2,2-dimethoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-4-8(6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCZXKOQEXIQLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(OC)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629629 |
Source
|
Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethoxyethoxy)phenylboronic acid | |
CAS RN |
1256355-35-7 |
Source
|
Record name | [3-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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